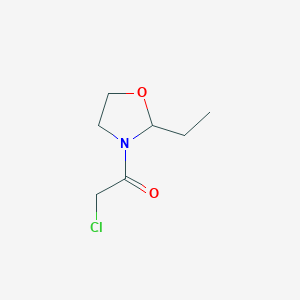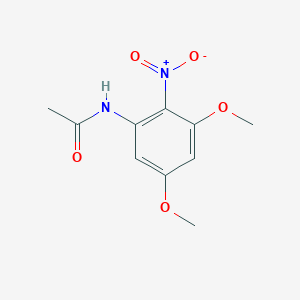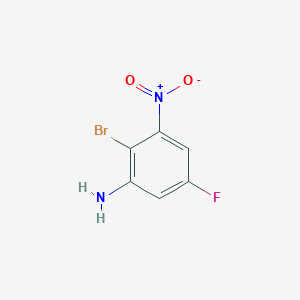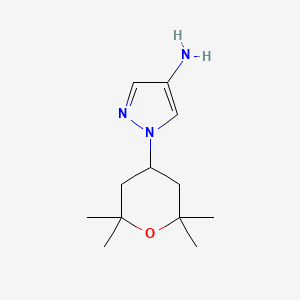
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound with the molecular formula C11H10F3NO3 It is a derivative of nicotinic acid, featuring a cyclopropyl group and a trifluoroethoxy group attached to the nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base such as sodium hydride.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,2,2-Trifluoroethoxy)nicotinic acid: Lacks the cyclopropyl group but shares the trifluoroethoxy group.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group but has a different core structure.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Features two trifluoroethoxy groups but a different aromatic core.
Uniqueness
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both the cyclopropyl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C11H10F3NO3 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
5-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)5-18-9-8(6-1-2-6)3-7(4-15-9)10(16)17/h3-4,6H,1-2,5H2,(H,16,17) |
Clave InChI |
CRZXMNLPARUNSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)



![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)






![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

